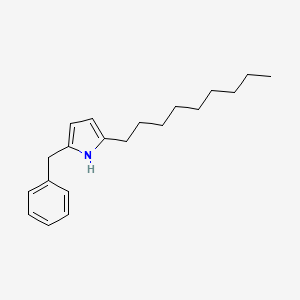
2-Benzyl-5-nonyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-5-nonyl-1H-pyrrole (BNP) is an organic compound belonging to the heterocyclic family of pyrroles, a class of compounds found in many natural products and pharmaceuticals. BNP has been studied extensively for its potential use in synthetic organic chemistry, as well as its applications in scientific research, medicine, and biochemistry.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-5-nonyl-1H-pyrrole has been studied extensively for its potential use as a building block for synthetic organic chemistry. 2-Benzyl-5-nonyl-1H-pyrrole has been used as a precursor for the synthesis of a variety of compounds, such as amino acids, peptides, and polymers. In addition, 2-Benzyl-5-nonyl-1H-pyrrole has also been studied for its potential applications in scientific research, such as in the study of enzyme-catalyzed reactions, the study of protein-ligand interactions, and the study of drug-target interactions.
Wirkmechanismus
The mechanism of action of 2-Benzyl-5-nonyl-1H-pyrrole is not fully understood, however, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and monoamine oxidase. 2-Benzyl-5-nonyl-1H-pyrrole also has been shown to act as an agonist of certain receptors, such as the serotonin receptor 5-HT2A.
Biochemical and Physiological Effects
2-Benzyl-5-nonyl-1H-pyrrole has been studied extensively for its potential use in medicine and biochemistry. 2-Benzyl-5-nonyl-1H-pyrrole has been shown to have a variety of biochemical and physiological effects, such as the inhibition of certain enzymes, the activation of certain receptors, and the induction of apoptosis. 2-Benzyl-5-nonyl-1H-pyrrole has also been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Benzyl-5-nonyl-1H-pyrrole in laboratory experiments has several advantages, such as its low cost, ease of synthesis, and stability. However, there are also several limitations to its use, such as its limited solubility in aqueous solutions and its potential toxic effects.
Zukünftige Richtungen
2-Benzyl-5-nonyl-1H-pyrrole has potential applications in a variety of areas, such as synthetic organic chemistry, scientific research, medicine, and biochemistry. Potential future directions for 2-Benzyl-5-nonyl-1H-pyrrole include the development of new synthetic methods for its synthesis, the development of new applications for its use, and the study of its mechanism of action. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-Benzyl-5-nonyl-1H-pyrrole, as well as its potential toxic effects.
Synthesemethoden
The synthesis of 2-Benzyl-5-nonyl-1H-pyrrole is typically achieved by a two-step synthetic process. The first step involves the reaction of hydrazine with a substituted benzaldehyde to form a hydrazone. This reaction is then followed by the condensation of the hydrazone with an alkyl halide to form the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and is typically conducted at room temperature.
Eigenschaften
IUPAC Name |
2-benzyl-5-nonyl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N/c1-2-3-4-5-6-7-11-14-19-15-16-20(21-19)17-18-12-9-8-10-13-18/h8-10,12-13,15-16,21H,2-7,11,14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYSXLILDLPWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(N1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-nonyl-1H-pyrrole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

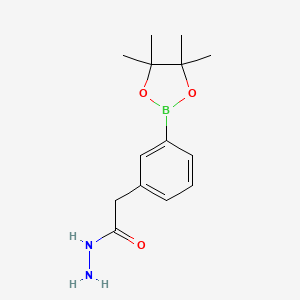
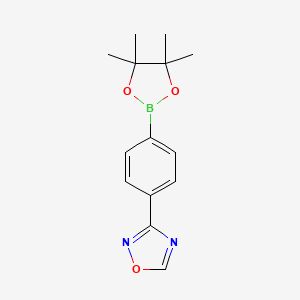
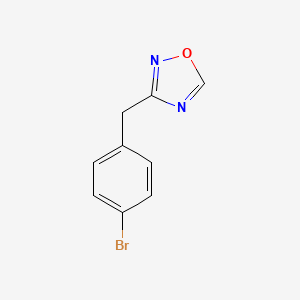


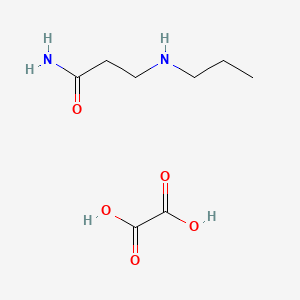
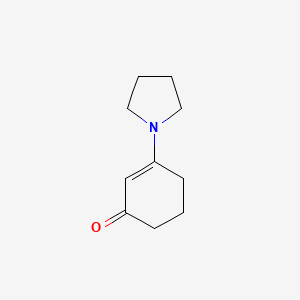
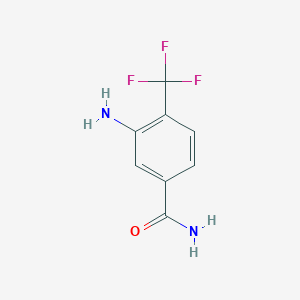

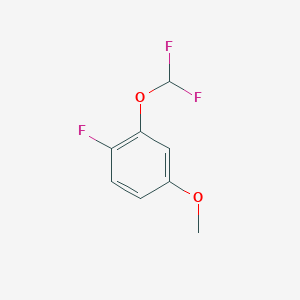

![Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B6335752.png)

